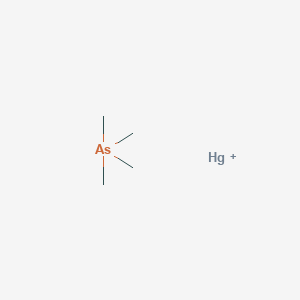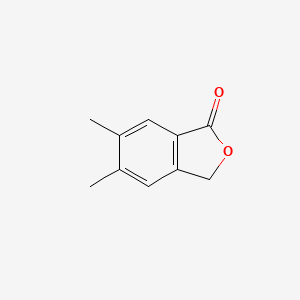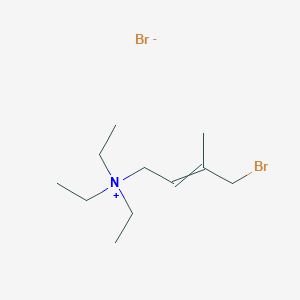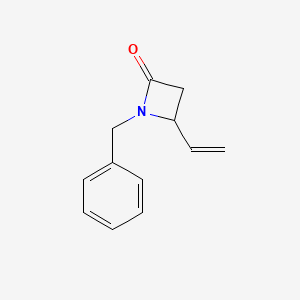![molecular formula C19H21NO2 B14666654 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one CAS No. 42243-49-2](/img/structure/B14666654.png)
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one is an organic compound that belongs to the class of imines, specifically Schiff bases. This compound is characterized by the presence of a methoxyphenyl group and a pentanone moiety, connected through an imine linkage. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields such as medicinal chemistry, coordination chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one typically involves the condensation reaction between an aromatic amine and an aldehyde or ketone. In this case, the reaction between 4-methoxybenzaldehyde and 4-aminopentan-1-one in the presence of a suitable solvent like methanol or ethanol under reflux conditions yields the desired Schiff base .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis setups can be employed to ensure consistent quality and yield. The use of catalysts like acidic or basic catalysts can further enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine linkage can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogenated derivatives or other functional groups.
Aplicaciones Científicas De Investigación
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also chelate metal ions, affecting their availability and function in biological systems .
Comparación Con Compuestos Similares
- 2-(4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl)ethanol
- 1-(4-Methoxyphenyl)-1-propanone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzamide
Comparison: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one stands out due to its unique combination of a methoxyphenyl group and a pentanone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
42243-49-2 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]pentan-1-one |
InChI |
InChI=1S/C19H21NO2/c1-3-4-5-19(21)16-8-10-17(11-9-16)20-14-15-6-12-18(22-2)13-7-15/h6-14H,3-5H2,1-2H3 |
Clave InChI |
VDOJCMQJJRSFHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



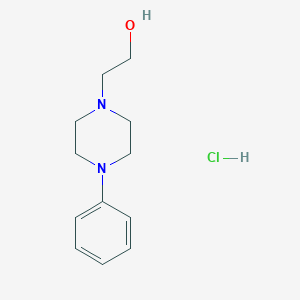
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
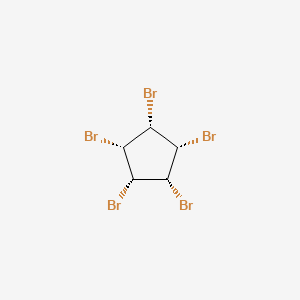
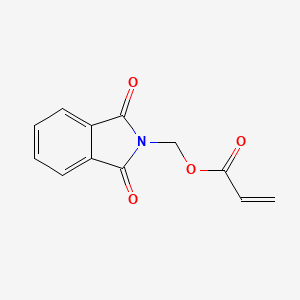
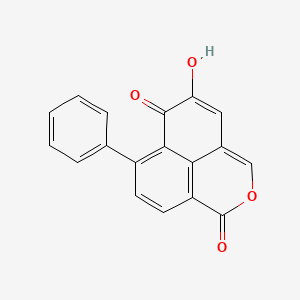
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
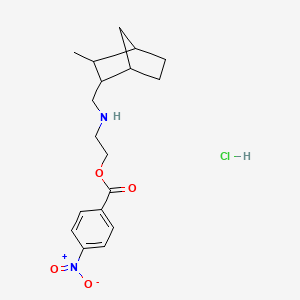
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
